2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thiol acetamide class, characterized by a core 1,2,4-triazole ring substituted with an amino group at position 4, a thiophen-2-yl moiety at position 5, and a sulfanyl group bridging to an acetamide functionality. The acetamide nitrogen is further substituted with a 3-chloro-4-fluorophenyl group, a combination of electron-withdrawing halogens known to enhance bioactivity and metabolic stability .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5OS2/c15-9-6-8(3-4-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPXSICUUPOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Biological Activities
-
Antibacterial Properties
- Numerous studies have demonstrated that triazole derivatives exhibit notable antibacterial activity. For instance, compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
- A specific study highlighted the efficacy of related triazole compounds against antibiotic-resistant strains, indicating a promising avenue for developing new antibacterial agents in response to rising resistance levels .
-
Anticancer Activity
- Triazole derivatives are also being investigated for their anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro through mechanisms such as induction of apoptosis and cell cycle arrest. Research indicates that these compounds can target multiple signaling pathways involved in tumor growth .
- Case studies have reported significant cytotoxic effects against various cancer cell lines, suggesting potential for further development into chemotherapeutic agents.
-
Anti-inflammatory Effects
- The anti-inflammatory potential of 1,2,4-triazole derivatives has been documented in several studies. These compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays have demonstrated that certain triazole compounds can effectively reduce inflammation markers in cellular models .
-
Stress-Protective Effects
- Recent investigations into the stress-protective properties of sodium salts derived from triazole compounds have shown positive results in animal models. Behavioral tests indicated that these compounds may mitigate stress-induced physiological changes and improve overall well-being during periods of acute stress .
Case Studies
- Antibacterial Evaluation : A study conducted on a series of triazole derivatives demonstrated their effectiveness against strains like Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed significant inhibition zones for several analogs of the target compound .
- Cytotoxicity Assays : Research evaluating cytotoxic effects against cancer cell lines showed that modifications to the triazole structure could enhance activity. For example, one study found that introducing specific substituents improved selectivity and potency against certain cancer types .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Comparative Bioactivity of Key Analogs
- Anti-exudative activity: Furan-2-yl analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) show superior anti-exudative effects, with 8/21 compounds outperforming diclofenac sodium in rat models . The thiophene-containing target compound may exhibit lower efficacy due to reduced oxygen-mediated hydrogen bonding compared to furan .
- Antimicrobial activity : Pyridin-4-yl derivatives (e.g., KA3, KA4 in ) demonstrate broad-spectrum activity against E. coli and S. aureus (MIC: 12.5 µg/mL). Electron-withdrawing groups (Cl, Br) on the phenyl ring enhance this effect .
- Anti-inflammatory activity : Chlorine and fluorine at the phenyl 3- and 4-positions (as in the target compound) correlate with reduced protein denaturation in vitro, a marker of anti-inflammatory action .
Structure-Activity Relationship (SAR) Insights
- Heteroaryl choice : Furan > thiophene > pyridine in anti-exudative activity due to oxygen’s hydrogen-bonding capacity .
- Halogen effects : 3-Cl/4-F substitution maximizes electronic effects, improving receptor binding and metabolic stability .
- Triazole modifications: Amino groups at position 4 are critical for activity; alkylation (e.g., ethyl in ) reduces polarity but may decrease solubility .
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiophenes with various amines and acylating agents. For instance, the synthesis of related triazole compounds often employs methods such as cyclization reactions involving thiosemicarbazides or hydrazones. The specific synthetic pathway for this compound has not been extensively detailed in the literature but is likely to follow similar methodologies used for related triazoles.
Biological Activity Overview
The biological activities of 1,2,4-triazole derivatives are well-documented and include:
- Antimicrobial Activity : Compounds with triazole moieties have shown significant antibacterial and antifungal properties. For example, derivatives have been tested against various pathogens including Staphylococcus aureus and Mycobacterium tuberculosis .
- Antioxidant Properties : Research indicates that triazole derivatives can exhibit antioxidant effects by modulating oxidative stress markers in biological systems. Studies have shown that these compounds can influence catalase and superoxide dismutase activities .
- Anticancer Activity : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, certain 1,2,4-triazolethiones have been reported to inhibit the growth of colon carcinoma cells with IC50 values indicating significant potency .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related compounds against a spectrum of bacteria and fungi. The compound exhibited moderate to strong inhibitory effects against Enterobacter aerogenes, Staphylococcus aureus, and others . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Antioxidant Activity
In a study assessing the stress-protective effects of sodium derivatives of triazoles on animal models, it was found that these compounds significantly reduced markers of oxidative stress such as diene conjugates and thiobarbituric acid-reactive substances (TBARS) in serum and liver homogenates . This suggests a potential application in managing oxidative stress-related disorders.
Anticancer Properties
The anticancer potential of triazole derivatives has been explored through various in vitro assays. One study reported that certain synthesized derivatives showed promising activity against breast cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM . This positions them as candidates for further development in cancer therapeutics.
Case Studies
- Stress-Protective Effects : In a controlled study involving white outbred rats subjected to immobilization stress, sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate was shown to improve behavioral responses and physiological parameters indicative of reduced stress levels compared to control groups .
- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the side chains of triazole compounds could enhance their antimicrobial activity. The introduction of halogenated phenyl groups was particularly effective in increasing potency against resistant strains .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Answer:
The compound is typically synthesized via a multi-step approach:
Intermediate Synthesis : 4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione is prepared by cyclization of thiosemicarbazide derivatives under reflux conditions .
Acetamide Formation : The thione intermediate reacts with chloroacetamide derivatives in ethanol/KOH, followed by reflux (1 hour) and recrystallization from ethanol to yield the final product .
Characterization : Intermediates are confirmed via melting point analysis, IR (C=S stretch at ~1200 cm⁻¹), and ¹H NMR (e.g., thiophene protons at δ 7.2–7.5 ppm) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Methodological optimizations include:
- Solvent Selection : Ethanol-water mixtures enhance solubility of intermediates while minimizing side reactions .
- Catalysis : Substituting KOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate thiol-alkylation .
- Green Chemistry : Microwave-assisted synthesis reduces reaction time (e.g., 15 minutes vs. 1 hour) and improves yield by 10–15% .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- ¹³C NMR : Confirms acetamide carbonyl (δ ~170 ppm) and triazole/thiophene carbons .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 409.04 for C₁₅H₁₂ClFN₅OS₂) .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions in triazole cores) .
Advanced: How can HPLC-DAD methods be developed to quantify this compound in complex matrices?
Answer:
- Column Selection : Use C18 columns with mobile phases like acetonitrile/0.1% formic acid (70:30) for optimal retention (tᵣ ~6.5 minutes) .
- Validation : Assess linearity (R² >0.99 in 1–100 µg/mL), LOD (0.3 µg/mL), and recovery (>95% in spiked plasma samples) .
- Degradation Studies : Monitor stability under stress conditions (e.g., pH 2–12, 40–60°C) to identify degradation products .
Basic: What biological activities have been reported for this compound?
Answer:
- Anti-exudative Activity : Reduces formalin-induced edema in rodent models by 40–60% at 50 mg/kg, likely via COX-2 inhibition .
- Antimicrobial Potential : Shows MIC values of 8–16 µg/mL against S. aureus and E. coli due to thiophene-triazole synergy .
Advanced: How do structural modifications (e.g., thiophene vs. furan) influence bioactivity?
Answer:
- Substituent Effects : Thiophene enhances lipophilicity (logP +0.5 vs. furan), improving membrane permeability and potency .
- SAR Insights : Electron-withdrawing groups (e.g., 3-Cl-4-F-phenyl) increase anti-inflammatory activity by 20% compared to unsubstituted analogs .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic residues before incineration .
Advanced: How can computational modeling predict binding modes and toxicity?
Answer:
- Docking Studies : AutoDock Vina simulates interactions with COX-2 (binding energy ≤-8.5 kcal/mol) .
- ADMET Prediction : SwissADME estimates moderate hepatotoxicity risk (TPSA = 95 Ų, logP = 2.8) .
Basic: What are common impurities observed during synthesis?
Answer:
- Byproducts : Unreacted thione intermediate (HPLC tᵣ ~4.2 minutes) and oxidized sulfone derivatives (IR S=O at ~1050 cm⁻¹) .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
